molecular formula C10H10N2O2 B1195713 6-hydroxy-1H-indole-3-acetamide CAS No. 192184-73-9

6-hydroxy-1H-indole-3-acetamide

Cat. No. B1195713
M. Wt: 190.2 g/mol
InChI Key: PGXXGODNTPWQHZ-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indole-3-acetamide, also known as 6-hi-3a, belongs to the class of organic compounds known as hydroxyindoles . These are organic compounds containing an indole moiety that carries a hydroxyl group .


Molecular Structure Analysis

The molecular formula of 6-hydroxy-1H-indole-3-acetamide is C10H10N2O2 . The average mass is 190.199 Da and the monoisotopic mass is 190.074234 Da .


Physical And Chemical Properties Analysis

The density of 6-hydroxy-1H-indole-3-acetamide is 1.4±0.1 g/cm3 . The boiling point is 554.4±40.0 °C at 760 mmHg . The index of refraction is 1.731 . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . The polar surface area is 79 Å2 .

Scientific Research Applications

  • Antioxidant Activity : 6-hydroxy-1H-indole-3-acetamide exhibited significant antioxidant properties, inhibiting lipid peroxidation in rat liver microsomes (Kim et al., 1997).

  • Antihyperglycemic and Antioxidant Agent : A study synthesized indole-3-acetamides and evaluated their antihyperglycemic and antioxidant potentials. These compounds, including variants of 6-hydroxy-1H-indole-3-acetamide, showed good inhibition against α-amylase enzyme, suggesting potential use in managing hyperglycemia (Kanwal et al., 2021).

  • Anti-inflammatory Drug Design : Research into the synthesis of new indole acetamide derivatives for potential use as anti-inflammatory drugs highlighted the role of molecules like 6-hydroxy-1H-indole-3-acetamide. These studies involved molecular docking and in silico analysis (Al-Ostoot et al., 2020).

  • Auxin Biosynthesis in Plants : The AMI1 gene family in plants, which includes enzymes like indole-3-acetamide hydrolase, is involved in converting indole-3-acetamide into indole-3-acetic acid, a plant growth hormone. This discovery indicated a new pathway for auxin biosynthesis in plants (Mano et al., 2010).

  • Role in Microbial Synthesis and Degradation : Indole-3-acetamide plays a role in microbial synthesis and degradation processes. For instance, certain bacteria convert L-tryptophan to indole-3-acetamide, which is then hydrolyzed to form indole-3-acetic acid (Kosuge et al., 1966).

  • Electrochemical Oxidation Studies : Indole-3-acetamide was used in studies to investigate the electrochemical behavior of indolic compounds. These studies are crucial for understanding the electrochemical properties of indoles (Enache & Oliveira‐Brett, 2011).

  • Synthesis and Characterization of Derivatives : Various studies have been conducted on the synthesis and characterization of derivatives of 6-hydroxy-1H-indole-3-acetamide, exploring their chemical properties and potential applications (Zhou et al., 2016).

Safety And Hazards

6-Hydroxy-1H-indole-3-acetamide is classified as hazardous to the aquatic environment long-term hazard category 2, serious eye damage/eye irritation category 1, acute toxicity (oral) category 4, sensitisation (skin) category 1 . It is recommended to avoid contact with skin and eyes, wear impervious gloves and safety glasses .

properties

IUPAC Name

2-(6-hydroxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-10(14)3-6-5-12-9-4-7(13)1-2-8(6)9/h1-2,4-5,12-13H,3H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXXGODNTPWQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303352
Record name 6-Hydroxy-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-1H-indole-3-acetamide

CAS RN

192184-73-9
Record name 6-Hydroxy-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192184-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-1H-indole-3-acetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
25
Citations
WG Kim, IK Lee, JP Kim, IJ Ryoo… - Journal of natural …, 1997 - ACS Publications
… Thus, the structure of 2 was determined to be 6-hydroxy-1H-indole-3-acetamide. Compound 2 is a new amide derivative of 6-hydroxyindole-3-acetic acid, which has been reported as a …
Number of citations: 76 pubs.acs.org
Z Li, X Li, H Cui, G Zhao, D Zhai, J Chen - Frontiers in Plant Science, 2021 - frontiersin.org
… The levels of 6-hydroxy-1H-indole-3-acetamide and indole acetaldehyde, which are … The results of metabolome analysis indicate that the increase in 6-hydroxy-1H-indole-3-acetamide …
Number of citations: 5 www.frontiersin.org
SE Kim, BS Hwang, JG Song, SW Lee, IK Lee… - Mycobiology, 2013 - Taylor & Francis
… determined to be 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, respectively, on the basis of spectroscopic studies. Compounds 3 and 4 inhibited lipid …
Number of citations: 18 www.tandfonline.com
KM Niu, T Bao, L Gao, M Ru, Y Li, L Jiang, C Ye… - Frontiers in …, 2021 - frontiersin.org
… , N1-Methyl-4-pyridone-3-carboxamide, niacinamide, nicotinamide N-oxide, 3-Formyl-6-hydroxyindole, N-acetylhistidine, N-acetyltryptophan, and 6-Hydroxy-1H-indole-3-acetamide …
Number of citations: 20 www.frontiersin.org
L Wen, C Yan, W Zheng, Y Li, Y Wang… - … Disease and Treatment, 2023 - Taylor & Francis
… Three indoles and derivatives, namely 6-hydroxy-1H-indole-3-acetamide, 4-hydroxy-1H-indole-3-acetonitrile and 3-indoleacetonitrile, were reduced in the PSD group. Two …
Number of citations: 1 www.tandfonline.com
J Li, S Li, L Yu, W Jin, H Sun, C Yang… - Pain …, 2022 - painphysicianjournal.com
Background: Postoperative pain increases patients’ risk and opioids remain the main analgesics to relieve it. However, improper use of opioids causes many side effects and …
Number of citations: 4 www.painphysicianjournal.com
T He, G Yi, X Wang, Y Sun, J Li, Z Wu, Y Guo, F Sun… - Metabolites, 2023 - mdpi.com
This study explored the effects of drinking heated water in the cold seasons on the serum metabolism, rumen microbial fermentation, and metabolome of beef cattle. Twelve fattening …
Number of citations: 7 www.mdpi.com
H Guo, H Wu, X Kong, N Zhang, H Li, X Dong… - The Journal of Nutritional …, 2023 - Elsevier
… (Supplementary Table 3), the oat β-glucan promoted the serum levels of proline betaine, N-ornithyl-L-taurine, L-carnitine, trigonelline, arecaidine, 6-Hydroxy-1H-indole-3-acetamide, …
Number of citations: 8 www.sciencedirect.com
J García Zorrilla, A Evidente - 2022 - rodin.uca.es
… In fact, the production of 6-hydroxy-1Hindole-3-acetamide (72, Figure 5), which is an already-known mushroom compound, was recently related to glyphosate resistance [112]. 3-…
Number of citations: 0 rodin.uca.es
JG Zorrilla, A Evidente - 2022 - pdfs.semanticscholar.org
… In fact, the production of 6-hydroxy-1Hindole-3-acetamide (72, Figure 5), which is an already-known mushroom compound, was recently related to glyphosate resistance [112]. 3-…
Number of citations: 0 pdfs.semanticscholar.org

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